Cas no 1396863-73-2 (N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide)

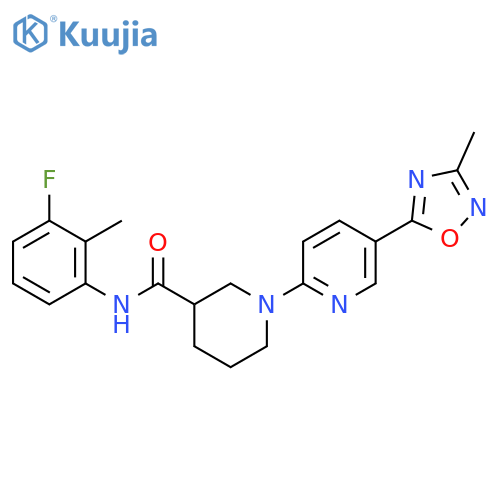

1396863-73-2 structure

商品名:N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide

N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide

- N-(3-fluoro-2-methylphenyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide

- 1396863-73-2

- N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

- AKOS024544865

- VU0541431-1

- F6252-1195

-

- インチ: 1S/C21H22FN5O2/c1-13-17(22)6-3-7-18(13)25-20(28)16-5-4-10-27(12-16)19-9-8-15(11-23-19)21-24-14(2)26-29-21/h3,6-9,11,16H,4-5,10,12H2,1-2H3,(H,25,28)

- InChIKey: UBIPQAXOBOCVBT-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C)NC(C1CN(C2C=CC(C3=NC(C)=NO3)=CN=2)CCC1)=O

計算された属性

- せいみつぶんしりょう: 395.17575312g/mol

- どういたいしつりょう: 395.17575312g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 567

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6252-1195-10μmol |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-10mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-1mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-2mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-5mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-5μmol |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-15mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-2μmol |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-3mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6252-1195-4mg |

N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |

1396863-73-2 | 4mg |

$99.0 | 2023-09-09 |

N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

1396863-73-2 (N-(3-fluoro-2-methylphenyl)-1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpiperidine-3-carboxamide) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬